molecular formula C16H13NO B14683184 Oxazole, 5-(4-methylphenyl)-2-phenyl- CAS No. 37009-57-7

Oxazole, 5-(4-methylphenyl)-2-phenyl-

Cat. No.: B14683184
CAS No.: 37009-57-7
M. Wt: 235.28 g/mol
InChI Key: VRWPYZSVYGMQJM-UHFFFAOYSA-N
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Description

Oxazole, 5-(4-methylphenyl)-2-phenyl- is a heterocyclic compound featuring an oxazole ring substituted with a 4-methylphenyl group at the 5-position and a phenyl group at the 2-position. This compound is part of the broader class of oxazoles, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-(4-methylphenyl)-2-phenyl- can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the oxazole ring, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce partially or fully hydrogenated oxazole derivatives.

Scientific Research Applications

Oxazole, 5-(4-methylphenyl)-2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of oxazole, 5-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole, 5-(4-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

37009-57-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

5-(4-methylphenyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C16H13NO/c1-12-7-9-13(10-8-12)15-11-17-16(18-15)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

VRWPYZSVYGMQJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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